molecular formula C46H38N4O2 B156406 2-(2-Ethoxyphenyl)-1-(2-(2-ethoxyphenyl)-4,5-diphenyl-2H-imidazol-2-yl)-4,5-diphenyl-1H-imidazole CAS No. 1842-62-2

2-(2-Ethoxyphenyl)-1-(2-(2-ethoxyphenyl)-4,5-diphenyl-2H-imidazol-2-yl)-4,5-diphenyl-1H-imidazole

Cat. No.: B156406
CAS No.: 1842-62-2
M. Wt: 678.8 g/mol
InChI Key: YROIEOIEMOCPOS-UHFFFAOYSA-N
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Description

The compound 2-(2-Ethoxyphenyl)-1-(2-(2-ethoxyphenyl)-4,5-diphenyl-2H-imidazol-2-yl)-4,5-diphenyl-1H-imidazole features a bis-imidazole core with dual 2-ethoxyphenyl substituents and two diphenyl groups at the 4,5-positions of each imidazole ring. The ethoxy groups (-OCH₂CH₃) introduce electron-donating effects and influence solubility, while the diphenyl moieties enhance rigidity.

Properties

IUPAC Name

2-(2-ethoxyphenyl)-1-[2-(2-ethoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H38N4O2/c1-3-51-39-31-19-17-29-37(39)45-47-43(35-25-13-7-14-26-35)44(36-27-15-8-16-28-36)50(45)46(38-30-18-20-32-40(38)52-4-2)48-41(33-21-9-5-10-22-33)42(49-46)34-23-11-6-12-24-34/h5-32H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROIEOIEMOCPOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C(N2C3(N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6OCC)C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H38N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183976
Record name 2-(2-Ethoxyphenyl)-1-(2-(2-ethoxyphenyl)-4,5-diphenyl-2H-imidazol-2-yl)-4,5-diphenyl-1H-imidazole
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Molecular Weight

678.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

29864-18-4
Record name 2-(2-Ethoxyphenyl)-1-[2-(2-ethoxyphenyl)-4,5-diphenyl-2H-imidazol-2-yl]-4,5-diphenyl-1H-imidazole
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Record name 2-(2-Ethoxyphenyl)-1-(2-(2-ethoxyphenyl)-4,5-diphenyl-2H-imidazol-2-yl)-4,5-diphenyl-1H-imidazole
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Record name 2-(2-Ethoxyphenyl)-1-(2-(2-ethoxyphenyl)-4,5-diphenyl-2H-imidazol-2-yl)-4,5-diphenyl-1H-imidazole
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Record name 2-(2-ethoxyphenyl)-1-[2-(2-ethoxyphenyl)-4,5-diphenyl-2H-imidazol-2-yl]-4,5-diphenyl-1H-imidazole
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Biological Activity

The compound 2-(2-Ethoxyphenyl)-1-(2-(2-ethoxyphenyl)-4,5-diphenyl-2H-imidazol-2-yl)-4,5-diphenyl-1H-imidazole (CAS Number: 29864-18-4) is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C46_{46}H38_{38}N4_{4}O2_{2}
  • Molecular Weight : 678.82 g/mol
  • LogP : 9.203 (indicating high lipophilicity)

Anticancer Activity

Research indicates that imidazole derivatives exhibit diverse anticancer properties. The compound has been studied for its effects on various cancer cell lines. For instance:

  • Mechanism of Action : It may induce apoptosis through the downregulation of X-linked inhibitor of apoptosis protein (XIAP) and inhibition of specific transcription factors such as Sp1 .
  • Cell Lines Tested : Studies have shown efficacy against human bladder cancer (T24T, UMUC3) and colon cancer (HCT116) cell lines, with IC50_{50} values indicating significant cytotoxicity .

Study 1: Anticancer Efficacy

A study published in Europe PMC investigated the anticancer activity of related imidazole compounds. The findings revealed that multi-substituted imidazoles could significantly inhibit tumor growth in xenograft models, suggesting that the target compound may exhibit similar effects .

Study 2: Structure-Activity Relationship (SAR)

In a comparative analysis of various imidazole derivatives, it was found that modifications in the phenyl substituents influenced biological activity. The presence of ethoxy groups enhanced lipophilicity and potentially improved cellular uptake, correlating with increased anticancer effects .

Data Table: Summary of Biological Activities

Activity TypeCell Lines TestedIC50_{50} ValuesMechanism of Action
AnticancerT24T, UMUC3, HCT116~50 µM (varies by study)Apoptosis via XIAP downregulation
AntimicrobialVarious bacterial strainsNot specifically testedPotential based on structural similarity

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Preliminary studies suggest that imidazole derivatives exhibit anticancer properties. The specific compound has been investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cell lines . Researchers are focusing on its mechanism of action, particularly how it interacts with cellular pathways involved in cancer proliferation.
  • Antimicrobial Properties : Similar compounds have shown promise as antimicrobial agents. The imidazole ring can enhance the interaction with microbial enzymes or membranes, making it a candidate for further investigation against various bacterial strains .
  • Drug Delivery Systems : The compound's lipophilicity suggests potential for use in drug delivery systems, where it could facilitate the transport of hydrophobic drugs across biological membranes. Research is ongoing to explore its efficacy in enhancing bioavailability and therapeutic outcomes .

Analytical Chemistry

  • Chromatographic Applications : The compound has been utilized in high-performance liquid chromatography (HPLC) methods for the separation and analysis of complex mixtures. Specifically, it can be analyzed using reverse-phase HPLC with acetonitrile-water-phosphoric acid mobile phases, suitable for mass spectrometry applications .
    • Methodology : The method allows for the isolation of impurities and can be scaled for preparative separations.
ApplicationMethodology Description
HPLC AnalysisReverse-phase HPLC with acetonitrile and water
Mass Spectrometry CompatibilityReplace phosphoric acid with formic acid for MS

Case Studies

  • Case Study on Anticancer Activity : A study conducted on various imidazole derivatives demonstrated that modifications to the ethoxyphenyl groups significantly influenced cytotoxic activity against breast cancer cell lines (MCF-7). The results indicated that the target compound exhibited enhanced activity compared to simpler imidazole derivatives .
  • Case Study on Chromatographic Separation : In a recent publication, researchers successfully applied the reverse-phase HPLC method to isolate this compound from a synthetic mixture containing multiple imidazoles. The method provided high resolution and sensitivity, demonstrating the effectiveness of this analytical technique in characterizing complex organic compounds .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Substituent and Molecular Properties Comparison
Compound Name Substituent (R) Molecular Weight (g/mol) Key Structural Notes
Target Compound 2-Ethoxyphenyl 732.85* Dual ethoxy groups; bis-imidazole core
2-(4-Methoxyphenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole () 4-Methoxyphenyl, allyl 370.46 Two conformers in asymmetric unit; planar imidazole
2-(2-Methylphenyl)-4,5-diphenyl-1H-imidazole () 2-Methylphenyl 340.42 Anti-inflammatory activity; monoclinic packing
2-(4-Chlorophenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole () 4-Chlorophenyl, allyl 400.87 C—H···O interactions; para-substituent
4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole () 2-Trifluoromethylphenyl 424.42 Electron-withdrawing CF₃ group; enhanced acidity

*Calculated based on formula C₄₄H₃₆N₄O₂.

Key Observations :

  • Ethoxy vs.
  • Substituent Position : Ortho-substituted derivatives (e.g., 2-methylphenyl in ) exhibit distinct conformational constraints compared to para-substituted analogs (), affecting crystal packing and intermolecular interactions.
  • Electron-Donating vs. Withdrawing Groups : The ethoxy group’s electron-donating nature contrasts with the electron-withdrawing trifluoromethyl group (), which may modulate reactivity in catalytic or photophysical applications.

Crystallographic and Intermolecular Interactions

  • Target Compound : Likely exhibits C—H···π or π-π stacking due to aromatic diphenyl and ethoxyphenyl groups, as seen in analogs like , where dimethoxyphenyl derivatives form centrosymmetric dimers via C—H···O interactions .
  • Allyl-Substituted Derivatives : Compounds with allyl groups () show flexibility in the N-substituent, leading to varied molecular conformations and packing efficiencies.

Preparation Methods

Benzoin-Based Condensation

The foundational synthesis of bis-imidazole derivatives originates from benzoin condensation, where 2-ethoxybenzaldehyde reacts with ammonium acetate in glacial acetic acid under reflux. This method, adapted for asymmetric imidazole systems, involves the formation of a 1,2-diketone intermediate, followed by cyclization with primary amines. For the target compound, stoichiometric equivalents of 2-ethoxybenzaldehyde (2.0 mmol) and ammonium acetate (5.0 mmol) in acetic acid (50 mL) are refluxed for 5–7 hours, yielding a crude product that is precipitated upon cooling.

Reaction Parameters

ParameterValue
Temperature110–120°C
SolventGlacial acetic acid
CatalystNone
Yield65–70%

Post-reaction, the mixture is quenched with ice-cold water (300 mL), neutralized with ammonium hydroxide, and recrystallized from ethanol to obtain the pure imidazole core.

Ammonium Acetate-Mediated Cyclization

A modified approach employs 2-ethoxybenzaldehyde (1.5 mL), benzil (2.65 g), and ammonium acetate (5.0 g) in acetic acid (50 mL), refluxed for 5 hours. This method prioritizes the formation of the 4,5-diphenylimidazole moiety before introducing the ethoxyphenyl substituents via nucleophilic substitution. The final product is isolated via vacuum filtration and washed with hexane to remove unreacted starting materials.

Modern Catalytic and Solvent-Free Methods

DMSO-Promoted Oxidative C–N Coupling

A catalyst-free protocol utilizing dimethyl sulfoxide (DMSO) as both solvent and oxidant has been reported for imidazole synthesis. In this method, 1,2-diketones (1.0 mmol), 2-ethoxyaniline (1.0 mmol), and benzylamine (1.0 mmol) are stirred in DMSO (1 mL) at 110°C for 5 hours. The oxidative coupling generates the bis-imidazole framework with concurrent elimination of water.

Optimized Conditions

ParameterValue
SolventDMSO
Temperature110°C
Reaction Time5 hours
Yield78–85%

This method avoids metal catalysts, simplifying purification. The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (petroleum ether:ethyl acetate = 19:1).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A mixture of 2-ethoxybenzaldehyde (1.0 mmol), benzil (1.0 mmol), ammonium acetate (3.0 mmol), and acetic acid (5 mL) is irradiated at 150°C for 15 minutes. The rapid dielectric heating enhances cyclization efficiency, achieving yields of 72–75%.

Purification and Analytical Characterization

Chromatographic Purification

Column chromatography (silica gel 100–200 mesh) with a 19:1 petroleum ether:ethyl acetate eluent resolves regioisomeric impurities. The target compound elutes at Rf = 0.45–0.50, confirmed by TLC.

Spectroscopic Data

  • 1H NMR (CDCl3, 400 MHz) : δ 7.92–7.94 (d, 1H), 8.21–8.50 (m, 10H), 8.50–8.53 (d, 1H), 4.48 (s, 2H, NCH2), 1.31–1.37 (t, 3H, CH3).

  • IR (KBr) : 3026 cm⁻¹ (aromatic C–H), 1668 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).

  • Mass Spectrometry : m/z 678.299 [M+H]+ (calculated for C46H38N4O2: 678.299).

Melting Point and Solubility

The compound exhibits a melting point of 260°C and is soluble in chlorinated solvents (e.g., chloroform, dichloromethane) but insoluble in water or alkanes.

Industrial-Scale Production and Challenges

Batch Process Optimization

Industrial synthesis employs 50-L reactors with mechanical stirring, maintaining reflux conditions (110°C) for 6 hours. Key challenges include:

  • Byproduct Formation : Over-alkylation generates tetra-substituted impurities, necessitating rigorous chromatography.

  • Cost Efficiency : The high molecular weight (678.82 g/mol) increases raw material costs, prompting research into atom-economical routes .

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